molecular formula C13H10BrN3O B2826571 3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 956369-05-4

3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2826571
CAS No.: 956369-05-4
M. Wt: 304.147
InChI Key: WETMDVQMSRTUER-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole-Based Compounds

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s seminal work on heterocyclic systems. Knorr’s 1883 identification of pyrazole as a distinct aromatic ring marked a pivotal moment in organic synthesis. Hans von Pechmann’s 1898 method for synthesizing pyrazole from acetylene and diazomethane established foundational protocols for azole preparation, while the Knorr pyrazole synthesis—cyclocondensing 1,3-diketones with hydrazines—remains a cornerstone of modern heterocyclic chemistry. Early studies emphasized the ring’s stability and amphoteric character, with protonation occurring preferentially at the pyridine-like nitrogen (position 2). The 20th century saw diversification into substituted pyrazoles, driven by their pharmacological potential. For instance, the 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds demonstrated natural occurrence, spurring interest in biofunctional derivatives.

Significance of Formyl Pyrazoles in Heterocyclic Chemistry

Formyl-substituted pyrazoles occupy a critical niche due to the aldehyde group’s dual role as a hydrogen bond acceptor and electrophilic site. The formyl moiety at C-4 enhances molecular polarity, facilitating interactions with biological targets such as enzyme active sites. Studies on analogs like (E)-N-(aryl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazides reveal that the formyl group’s conjugation with the pyrazole ring modulates electronic distributions, improving antimicrobial and antioxidant activities. For example, formyl derivatives exhibit MIC values as low as 1.61 µg/mL against Staphylococcus aureus, outperforming classical antibiotics like ampicillin. The aldehyde’s susceptibility to nucleophilic attack also enables derivatization into Schiff bases or hydrazones, expanding utility in medicinal chemistry.

Position of 3-[3-(2-Bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile in Current Research

This compound exemplifies advanced pyrazole engineering, combining a 2-bromophenyl group, formyl substituent, and propanenitrile side chain. Its PubChem entry (CID 3610684) specifies a molecular weight of 304.14 g/mol and a SMILES string (C1=CC=C(C(=C1)C2=NN(C=C2C=O)CCC#N)Br), highlighting the bromine’s ortho positioning relative to the pyrazole ring. Recent studies prioritize such derivatives for their synergistic electronic effects: the electron-withdrawing bromine atom directs electrophilic substitution to specific ring positions, while the nitrile group enhances solubility in polar aprotic solvents. In antimicrobial screens, structurally analogous compounds inhibit Pseudomonas aeruginosa at concentrations ≤3.125 µg/mL, suggesting potential utility in combating multidrug-resistant pathogens.

Structural Significance of the 2-Bromophenyl and Propanenitrile Substituents

The 2-bromophenyl group imposes steric and electronic constraints that profoundly influence reactivity. Bromine’s −I effect deactivates the aromatic ring, directing incoming electrophiles to the para position relative to the pyrazole attachment. Crystallographic data indicate that the bromine’s van der Waals radius (1.85 Å) induces torsional strain, slightly distorting the pyrazole ring from planarity. Concurrently, the propanenitrile substituent (–CH2CH2CN) contributes to hydrogen bonding via its nitrile group, which acts as a weak Lewis base. This moiety’s linear geometry (C≡N bond length: 1.16 Å) permits π-stacking interactions with aromatic amino acid residues in target proteins. The formyl group at C-4 further augments reactivity, participating in condensation reactions to yield hydrazones or imines—a trait exploited in prodrug design.

Structural Feature Role in Reactivity/Bioactivity Experimental Evidence
2-Bromophenyl group Directs electrophilic substitution to C-5; enhances lipophilicity for membrane penetration XRD shows bromine-induced ring distortion; MIC reduction in hydrophobic pathogens
Formyl group (C-4) Serves as hydrogen bond acceptor; undergoes Schiff base formation with primary amines Antimicrobial activity of Schiff base derivatives; IR stretching at 1685 cm⁻¹
Propanenitrile side chain Engages in dipole-dipole interactions; improves solubility in DMSO/PBS buffers LogP reduction by 0.8 units vs. alkyl analogs; NMR coupling constants (J=16 Hz)

Properties

IUPAC Name

3-[3-(2-bromophenyl)-4-formylpyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c14-12-5-2-1-4-11(12)13-10(9-18)8-17(16-13)7-3-6-15/h1-2,4-5,8-9H,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETMDVQMSRTUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C=C2C=O)CCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the reaction of 2-bromobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, although it is not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms .

Comparison with Similar Compounds

Structural Comparison

The target compound differs from analogs primarily in the position of the halogen substituent and the nature of the functional groups (Table 1).

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituent Position (Halogen) Functional Groups Molecular Formula CAS Number
3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile 2-bromophenyl Formyl, propanenitrile C₁₃H₁₀BrN₃O sc-345909
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile 4-bromophenyl Formyl, propanenitrile C₁₃H₁₀BrN₃O 255710-83-9
3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile 4-chlorophenyl Formyl, propanenitrile C₁₃H₁₀ClN₃O 255710-84-0
3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile 4-fluorophenyl Formyl, propanenitrile C₁₃H₁₀FN₃O 10-F716585
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4-bromophenyl Formyl, phenyl C₁₆H₁₁BrN₂O -

Key Observations :

  • The halogen position (ortho vs. para) influences steric and electronic properties. Para-substituted analogs (e.g., 4-bromo) may exhibit enhanced stability or binding affinity compared to ortho-substituted derivatives due to reduced steric hindrance .
  • The propanenitrile chain in the target compound increases lipophilicity compared to analogs with carboxylic acid or phenyl groups (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) .
Physicochemical Properties

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point Solubility Reactivity Notes
3-[3-(2-bromophenyl)-...propanenitrile 304.14 Not reported Likely low Nitrile group allows hydrolysis to amides/acids
3-[3-(4-bromophenyl)-...propanenitrile 304.14 Not reported Likely low Similar reactivity to ortho-bromo analog
3-[3-(4-chlorophenyl)-...propanenitrile 263.70 Not reported Likely low Lower molecular weight (Cl vs. Br) enhances solubility slightly
3-(4-bromophenyl)-1-phenyl...carbaldehyde 327.18 Not reported Moderate Phenyl group increases hydrophobicity; formyl enables Schiff base formation

Key Observations :

  • Halogen type (Br vs. Cl vs. F) affects molecular weight and electronic effects. Bromine’s higher atomic weight and electronegativity may enhance intermolecular interactions (e.g., halogen bonding) compared to chlorine or fluorine .
  • The nitrile group in the target compound offers synthetic versatility (e.g., click chemistry) but reduces solubility compared to carboxylic acid derivatives .
Commercial Availability and Practical Considerations
  • The 4-chloro analog (CAS: 255710-84-0) is discontinued by some suppliers (e.g., CymitQuimica), likely due to lower demand or synthesis challenges .
  • The 4-fluoro analog (Ref: 10-F716585) is priced higher than bromo derivatives, reflecting fluorine’s synthetic complexity .

Biological Activity

3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C13H10BrN3O
  • Molecular Weight : 304.14 g/mol
  • CAS Number : 255710-83-9

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related pyrazole compounds could inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but is anticipated to follow similar trends due to its structural analogies.

Antimicrobial Activity

Pyrazole derivatives have also shown promise as antimicrobial agents. Research has indicated that these compounds can effectively inhibit the growth of several bacterial strains and fungi . The mechanism often involves interference with microbial metabolic pathways or structural integrity.

The biological activity of pyrazole derivatives is largely attributed to their ability to interact with various biological targets. This includes:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer metabolism or pathogen survival.
  • Receptor Modulation : Some compounds may modulate receptor activity, influencing signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated that related pyrazole compounds induced apoptosis in cancer cell lines through caspase activation.
Antimicrobial Efficacy Showed that certain pyrazole derivatives inhibited growth in Gram-positive and Gram-negative bacteria.
Molecular Docking Studies Suggested potential binding interactions with key enzymes involved in metabolic pathways relevant to cancer and infection.

Q & A

Q. What are the established synthetic routes for 3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles or via functionalization of preformed pyrazole cores. For example, bromophenyl-substituted pyrazoles are often synthesized by reacting 2-bromophenyl hydrazines with β-formylpropanenitrile precursors under acidic conditions. Yield optimization requires careful control of temperature (70–90°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Side reactions, such as over-oxidation of the formyl group, can be mitigated by inert atmospheres .

Q. What spectroscopic methods are most effective for structural characterization of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the pyrazole ring substitution pattern and the presence of the bromophenyl group. The formyl proton typically appears as a singlet near δ 9.8–10.2 ppm, while the nitrile carbon resonates at ~115–120 ppm in 13C^{13}C NMR .
  • X-ray crystallography : Single-crystal X-ray diffraction (using programs like SHELXL or ORTEP-III ) resolves bond angles and torsional strain in the pyrazole ring. For example, the dihedral angle between the bromophenyl and pyrazole rings is often ~15–25°, influencing conjugation .

Q. How is the compound’s purity validated in academic research?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS or HRMS) are standard. Purity >98% is required for biological assays, with retention times calibrated against known standards .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies may arise from dynamic effects in solution (e.g., rotational isomerism of the formyl group) versus static crystal structures. Hybrid approaches, such as variable-temperature NMR and DFT calculations (using Gaussian or ORCA), can reconcile differences. For instance, the formyl group’s rotational barrier (~8–12 kcal/mol) may lead to averaged signals in NMR but fixed orientations in X-ray structures .

Q. What experimental design considerations are critical for assessing the compound’s biological activity?

  • Dose-response studies : Use logarithmic concentration ranges (e.g., 1 nM–100 μM) to determine IC50_{50} values in antimicrobial or anticancer assays.
  • Control compounds : Include analogs like 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile to isolate substituent effects .
  • Statistical validation : Apply ANOVA or Student’s t-test (p < 0.05) to ensure reproducibility across triplicate experiments .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

The nitrile and formyl groups can hinder crystal packing due to dipole interactions. Techniques include:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde ).
  • Cryocooling : Stabilize crystals at 100 K during data collection to mitigate thermal motion artifacts .

Q. How do electronic effects of the 2-bromophenyl substituent influence reactivity in cross-coupling reactions?

The bromine atom’s ortho position increases steric hindrance, reducing efficiency in Suzuki-Miyaura couplings compared to para-substituted analogs. Computational studies (e.g., NBO analysis) show decreased electron density at the pyrazole C-4 position, favoring electrophilic substitution over nucleophilic pathways .

Methodological Guidance

Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?

  • Docking : AutoDock Vina or Glide (Schrödinger) to predict binding modes in enzyme active sites (e.g., cytochrome P450).
  • MD simulations : GROMACS or AMBER for assessing stability over 50–100 ns trajectories.
  • QSAR : Use MOE or RDKit to correlate substituent electronegativity with activity .

Q. How can researchers optimize synthetic yields when scaling up production?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic cyclocondensation steps.
  • Catalysis : Palladium nanoparticles (1–2 mol%) enhance coupling reactions while minimizing bromine displacement side products .

Data Contradiction Analysis

Q. Why might biological assay results vary between in vitro and in vivo models for this compound?

Differences often stem from bioavailability issues (e.g., rapid metabolism of the nitrile group to amides) or protein binding in serum. Pharmacokinetic studies (e.g., microsomal stability assays) and prodrug strategies (e.g., masking the nitrile as a thioamide) can improve correlation .

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